Cas no 858195-92-3 (6-Chloro-4-methylquinolin-3-amine)

6-Chloro-4-methylquinolin-3-amine structure
858195-92-3 structure
Product Name:6-Chloro-4-methylquinolin-3-amine
CAS No:858195-92-3
MF:C10H9ClN2
MW:192.644860982895
CID:1094172
PubChem ID:20485597
Update Time:2025-04-20

6-Chloro-4-methylquinolin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-4-methylquinolin-3-amine
    • 858195-92-3
    • SB68463
    • Inchi: 1S/C10H9ClN2/c1-6-8-4-7(11)2-3-10(8)13-5-9(6)12/h2-5H,12H2,1H3
    • InChI Key: XXEPWACZJPFXAE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=C(C)C(=CN=2)N

Computed Properties

  • Exact Mass: 192.0454260g/mol
  • Monoisotopic Mass: 192.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.9Ų

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